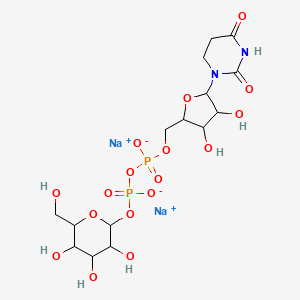
2,3-Diphenylthiirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiirane,2,3-diphenyl-, (2R,3R)-rel- is a chiral organosulfur compound characterized by a three-membered ring structure containing one sulfur atom and two carbon atoms, each bonded to a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thiirane,2,3-diphenyl-, (2R,3R)-rel- can be synthesized through several methods. One common approach involves the reaction of diphenylacetylene with sulfur dichloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an episulfide intermediate, which is subsequently converted to the thiirane compound.
Another method involves the cyclization of a suitable precursor, such as a 2,3-diphenylthiirane-1-oxide, under acidic conditions. This reaction typically requires a strong acid like hydrochloric acid or sulfuric acid to facilitate the ring closure.
Industrial Production Methods
Industrial production of thiirane,2,3-diphenyl-, (2R,3R)-rel- is less common due to the specialized nature of the compound. large-scale synthesis can be achieved using optimized versions of the laboratory methods mentioned above, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Thiirane,2,3-diphenyl-, (2R,3R)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of thiirane can yield thiols or disulfides, depending on the reducing agent and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different thiirane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various thiirane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Thiirane,2,3-diphenyl-, (2R,3R)-rel- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of thiirane,2,3-diphenyl-, (2R,3R)-rel- involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the strained three-membered ring structure, which makes it susceptible to nucleophilic attack. This reactivity allows it to participate in a wide range of chemical reactions, leading to the formation of different products.
Comparaison Avec Des Composés Similaires
Thiirane,2,3-diphenyl-, (2R,3R)-rel- can be compared with other similar compounds, such as:
Thiirane: The simplest thiirane compound, lacking the phenyl groups.
2,3-Diphenylthiirane: Similar to thiirane,2,3-diphenyl-, (2R,3R)-rel-, but without the chiral centers.
Thiirane derivatives: Compounds with various substituents on the thiirane ring.
The uniqueness of thiirane,2,3-diphenyl-, (2R,3R)-rel- lies in its chiral nature and the presence of two phenyl groups, which impart distinct chemical and physical properties compared to other thiirane compounds.
Propriétés
Numéro CAS |
3372-81-4 |
|---|---|
Formule moléculaire |
C14H12S |
Poids moléculaire |
212.31 g/mol |
Nom IUPAC |
2,3-diphenylthiirane |
InChI |
InChI=1S/C14H12S/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H |
Clé InChI |
YZGUWUYYNVDKDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(S2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7H-Pyrazolo[3,4-c]pyridin-7-one, 5-amino-1,6-dihydro-](/img/structure/B12329664.png)
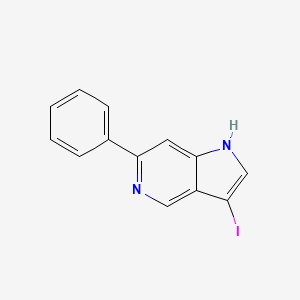
![1H-Pyrrolo[2,3-c]pyridine-3-carboxaldehyde, 6,7-dihydro-7-oxo-](/img/structure/B12329677.png)

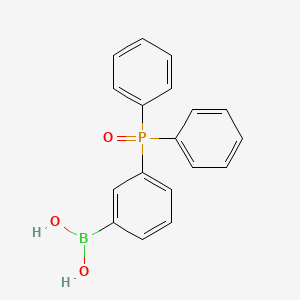
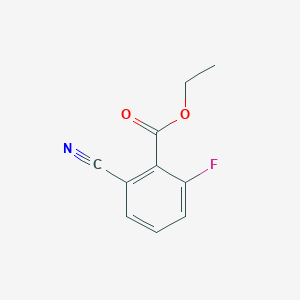
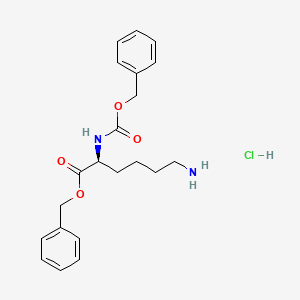
![tert-Butyl 3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B12329699.png)
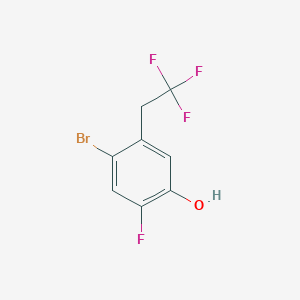
![7-Fluoro-2H-pyrano[3,2-b]pyridin-4(3H)-one](/img/structure/B12329709.png)
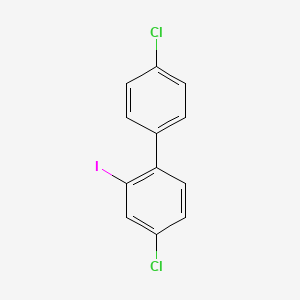
![6-Chloroisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12329721.png)
